molecular formula C12H15N3 B13000734 N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine

Cat. No.: B13000734
M. Wt: 201.27 g/mol
InChI Key: UVNZBGIGHNNYKH-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring attached to a pyrrole ring via an ethanamine linker, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carbaldehyde and 1H-pyrrole-2-carboxylic acid.

    Formation of Intermediate: The pyridine-3-carbaldehyde undergoes a condensation reaction with 1H-pyrrole-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine and pyrrole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups on the pyridine or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine has shown potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that derivatives of this compound can exhibit anti-inflammatory properties and modulate receptor activity, which is crucial in designing therapeutic agents for conditions like chronic pain and inflammation .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions—including nucleophilic substitutions and reductions—enables the creation of more complex molecules. For instance, it can be used to synthesize functionalized pyridine derivatives, which are essential in developing new materials and pharmaceuticals .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that binds to metal centers. This property is significant for creating metal complexes with unique catalytic properties, which can be applied in industrial processes or environmental remediation efforts .

Case Study 1: Anti-inflammatory Activity

A study focused on the synthesis of substituted derivatives of this compound demonstrated its potential anti-inflammatory effects. The synthesized compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines, showing promising results that suggest further exploration in therapeutic applications .

Case Study 2: Synthesis of Functionalized Derivatives

Another research effort highlighted the use of this compound in synthesizing novel pyridine-based compounds with enhanced biological activity. The study reported successful modifications leading to improved binding affinity for specific receptors, indicating its utility in drug discovery processes .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine
  • N-(pyridin-4-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine
  • N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-3-yl)ethanamine

Uniqueness

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine is unique due to the specific positioning of the pyridine and pyrrole rings, which influences its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its similar compounds, making it a valuable compound for various research applications.

Biological Activity

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine (CAS No. 727663-15-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

PropertyValue
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
CAS Number 727663-15-2
IUPAC Name This compound

The compound consists of a pyridine ring and a pyrrole moiety, which are known to contribute to its biological activity through various mechanisms.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The presence of the pyridine and pyrrole rings allows the compound to act as a ligand, potentially modulating the activity of biological targets.

Pharmacological Studies

Research has indicated that compounds similar to this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : Initial studies suggest that derivatives of this compound show promise as antibacterial agents, particularly against multidrug-resistant strains. For instance, related compounds have been tested against Pseudomonas aeruginosa, demonstrating varying degrees of inhibition .
  • Cytotoxicity : Some studies have focused on the cytotoxic effects of pyrrole-containing compounds on cancer cell lines. The structure of this compound is hypothesized to enhance its cytotoxic potential due to the electronic properties imparted by the pyridine ring .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial resistance mechanisms, making it a candidate for further development in antibiotic therapy .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of various pyrrole derivatives, including this compound. The results showed that certain derivatives exhibited significant activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 µM to 50 µM depending on the structural modifications made .

Case Study 2: Cytotoxic Activity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of pyrrole-based compounds on human cancer cell lines. The findings indicated that this compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties and potential applications of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaNotable Features
N-methyl-N-(pyridin-3-ylmethyl)ethanamineC₉H₁₄N₂Exhibits different reactivity due to methyl substitution
N-methyl-N-(pyridin-4-ylmethyl)ethanamineC₉H₁₄N₂Variation in antimicrobial activity
N-(pyridin-2-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamineC₁₂H₁₅N₃Different binding affinities

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C12H15N3/c1-10(12-5-3-7-14-12)15-9-11-4-2-6-13-8-11/h2-8,10,14-15H,9H2,1H3

InChI Key

UVNZBGIGHNNYKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCC2=CN=CC=C2

Origin of Product

United States

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